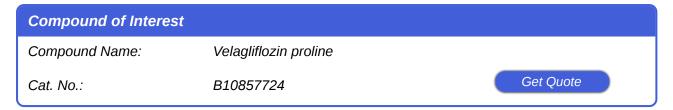


Application Notes and Protocols for Velagliflozin Proline Administration in Preclinical Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin proline, commercially available as Senvelgo®, is an orally active, potent, and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] By targeting SGLT2 in the proximal renal tubules, velagliflozin blocks the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1][3][4] This mechanism of action is independent of insulin, making it a novel therapeutic approach for managing non-insulin-dependent diabetes mellitus, particularly in felines.[5][6] These notes provide a summary of key preclinical data and detailed protocols for the administration and evaluation of velagliflozin in relevant animal models.

Data Presentation

Table 1: Pharmacokinetic Parameters of Velagliflozin in Cats



Parameter	Value (Mean ± SD)	Conditions
Dose	1 mg/kg body weight	Single oral dose
Time to Maximum Concentration (Tmax)	0.25 hours (median)	Fasted state
Maximum Plasma Concentration (Cmax)	1030 ± 361 ng/mL	Fasted state
Area Under the Curve (AUC0-last)	3295 ± 1098 day*ng/mL	Fasted state
Elimination Half-life (t½)	3.68 ± 0.34 hours	-
Note: Systemic exposure (Cmax and AUC) was found to be greater in the fasted state compared to the fed state.[3]		

Table 2: Efficacy of Velagliflozin in Diabetic Cats (180-Day Field Study)



Parameter	Screening (Day 0)	Day 30	Day 60	Day 120	Day 180
Blood Glucose (mg/dL)	436 (272- 676)	153 (62-480)	134 (64-414)	128 (55-461)	125 (77-384)
Serum Fructosamine (µmol/L)	538 (375- 794)	310 (204- 609)	286 (175- 531)	269 (189- 575)	263 (203- 620)
Data presented as median (range). A dose of 1 mg/kg was administered once daily.[7]					

Table 3: Common Adverse Reactions in Diabetic Cats

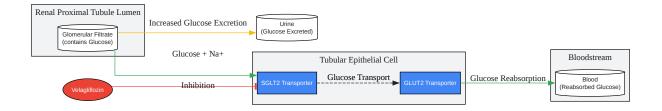
Treated with Velagliflozin

Adverse Reaction	Frequency in Field Study
Diarrhea or Loose Stool	Most Common
Weight Loss	Common
Vomiting	Common
Polyuria & Polydipsia	Common
Elevated Blood Urea Nitrogen (BUN)	Common
Diabetic Ketoacidosis (DKA) / Euglycemic DKA	Significant Risk
Source: Based on a 180-day multicenter field study with 252 cats.[1]	



Signaling Pathways and Mechanisms Mechanism of Action: SGLT2 Inhibition in the Kidney

Velagliflozin acts on the SGLT2 transporters located in the S1 segment of the proximal convoluted tubule of the kidney.[4][8] These transporters are responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[4] By inhibiting SGLT2, velagliflozin effectively lowers the renal threshold for glucose, causing excess glucose to be excreted in the urine (glucosuria).[1][3] This process directly lowers plasma glucose concentrations.



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Caption: Mechanism of SGLT2 inhibition by velagliflozin in the renal proximal tubule.

Experimental Protocols Protocol 1: Margin of Safety Study in Healthy Cats

This protocol is based on the laboratory safety study described for Senvelgo®.[1]

- Objective: To determine the safety margin and potential target organ toxicities of velagliflozin following repeated daily administration over an extended period.
- Animal Model: Healthy, 8 to 9-month-old domestic cats.
- Groups (n=4):



- o Control (0 mg/kg): Vehicle (saline) administration.
- Low Dose (1 mg/kg): 1X the intended therapeutic dose.
- Mid Dose (3 mg/kg): 3X the intended therapeutic dose.
- High Dose (5 mg/kg): 5X the intended therapeutic dose.
- Administration:
 - Route: Oral (PO), once daily.
 - Duration: 26 weeks (6 months).
 - Condition: Animals should be fasted prior to dosing to ensure maximal exposure.
- Monitoring and Data Collection:
 - Daily: Clinical observations for signs of toxicity, changes in behavior, appetite, and water intake.
 - Weekly: Body weight measurements.
 - Periodic (e.g., monthly and at termination):
 - Hematology: Complete blood count (CBC).
 - Serum Chemistry: Renal function (BUN, creatinine), liver enzymes (ALT, ALP), electrolytes, glucose, cholesterol, triglycerides.
 - Urinalysis: Specific gravity, glucose, ketones, sediment analysis.
 - Terminal Procedures:
 - Gross necropsy.
 - Organ weight measurements (kidneys, liver, adrenal glands, etc.).
 - Histopathological examination of a comprehensive list of tissues.



Protocol 2: Efficacy and Safety Field Study in Diabetic Cats

This protocol is a generalized representation of the clinical field studies conducted for velagliflozin.[1][7][9]

- Objective: To evaluate the efficacy and safety of velagliflozin for improving glycemic control
 in client-owned diabetic cats.
- Animal Model: Otherwise healthy cats with a diagnosis of non-insulin-dependent diabetes mellitus.
 - Inclusion Criteria: Confirmed hyperglycemia and glucosuria, good appetite, no signs of anorexia, dehydration, or lethargy.[1][10]
 - Exclusion Criteria: Prior insulin treatment (for naive studies), presence of ketonuria,
 concurrent pancreatitis, or severe renal disease.[1][11]
- Study Design: Prospective, baseline-controlled, open-label clinical trial.
- Administration:
 - Dose: 1 mg/kg body weight.
 - Route: Oral (PO), once daily.
 - Formulation: Velagliflozin oral solution (15 mg/mL).
 - Method: Administer directly into the mouth or with a small amount of wet food. [5][12]
 - Duration: 30 to 180 days.[7]
- Monitoring Schedule:
 - Screening (Day -7 to 0): Full physical exam, history, CBC, serum chemistry, fructosamine, urinalysis (including ketones).
 - Day 2-3 & Day 7: Re-evaluation, check for ketonuria.[10]

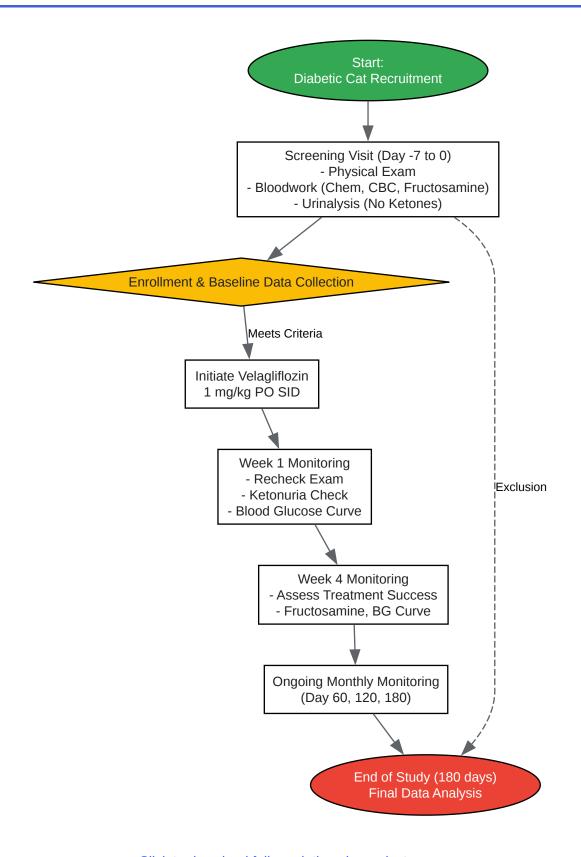


- Week 1 & Week 4 (Day 30): Physical exam, body weight, blood glucose curve, serum fructosamine.[3][10]
- Monthly (Day 60, 120, 180): Continue monitoring as per Day 30.
- Primary Efficacy Endpoints:
 - Improvement in at least one clinical sign (polyuria, polydipsia, weight loss).
 - Improvement in at least one glycemic variable (mean blood glucose from a curve or serum fructosamine).[1]
- Safety Monitoring:
 - Owners monitor for adverse events, especially anorexia, lethargy, vomiting, or weakness, which could indicate DKA.[1]
 - Veterinarians monitor for urinary tract infections, dehydration, and changes in clinical pathology.

Experimental and Logical Workflows

Caption: Logical progression of velagliflozin preclinical and clinical development.





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Caption: Experimental workflow for a feline diabetes field efficacy study.



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